6-butyl-3H-furo[2,3-d]pyrimidin-2-one
Description
6-Butyl-3H-furo[2,3-d]pyrimidin-2-one is a bicyclic nucleoside analogue (BCNA) first discovered by McGuigan and Balzarini in the late 2000s . It belongs to the furo[2,3-d]pyrimidin-2-one family, characterized by a fused furan-pyrimidine ring system. This compound exhibits sub-nanomolar inhibitory activity against varicella-zoster virus (VZV) but lacks efficacy against other viruses like human cytomegalovirus (HCMV) or enteroviruses . Its synthesis involves Sonogashira coupling at the 5-position of deoxyuridine derivatives followed by copper-catalyzed cyclization . Despite extensive research, its exact mechanism remains unclear, though phosphorylation by VZV thymidine kinase (TK) to mono- and diphosphate forms has been observed .
Properties
CAS No. |
473450-34-9 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-butyl-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-4-8-5-7-6-11-10(13)12-9(7)14-8/h5-6H,2-4H2,1H3,(H,11,12,13) |
InChI Key |
ZAESGNQGLBAHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(O1)NC(=O)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3H-furo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Another method includes the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3H-furo[2,3-d]pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted furo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
6-butyl-3H-furo[2,3-d]pyrimidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound has potential therapeutic applications due to its biological activities. It is being investigated for its potential use in drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-butyl-3H-furo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, derivatives of furo[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furo[2,3-d]pyrimidin-2-one Derivatives
Antiviral Activity and Substituent Effects
- Cf1743: The most potent BCNA against VZV, with a sub-nanomolar EC50. Its pro-drug FV-100 entered clinical trials but failed approval due to unconfirmed targeting of VZV DNA polymerase .
- Their lack of a hydroxyl group prevents phosphorylation, suggesting a non-nucleotidic mechanism .
- 3-(β-D-Ribofuranosyl)-6-hexyl/decyl derivatives: 6-Hexyl (Compound 8): CC50 >50 µM, inactive against enteroviruses . 6-Decyl (Compound 9): Higher potency (EC50 9.4–0.4 µM) against enteroviruses, indicating alkyl chain length inversely correlates with cytotoxicity .
Table 1: Antiviral Activity of Furo[2,3-d]pyrimidin-2-one Derivatives
| Compound | Target Virus | EC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Butyl derivative | VZV | <0.001 | Phosphorylation-dependent |
| Cf1676/Cf1368 | HCMV | N/A | Non-nucleotidic |
| 6-Decyl derivative | Enteroviruses | 9.4–0.4 | Undetermined |
Structural and Functional Differences
Pyrrolo[2,3-d]pyrimidin-2-one Analogues
- Pyrrolo-dC : A fluorescent cytosine analog used to study DNA repair and RNA polymerase interactions. Its pyrrolo ring enables base-stacking fluorescence, unlike the antiviral furo derivatives .
- 6-Methyl-pyrrolo[2,3-d]pyrimidin-2-one : Used in nucleoside synthesis (e.g., PYA 11092) for probing nucleic acid conformations, highlighting structural versatility unrelated to antiviral activity .
Table 2: Functional Comparison of Furo vs. Pyrrolo Derivatives
Pyrido[2,3-d]pyrimidin-2-one Derivatives
- AMG-510 : A KRAS G12C inhibitor with a pyrido ring system. Substituents like fluorine and phenyl groups enable kinase inhibition, demonstrating how ring heteroatoms dictate therapeutic targets .
Biological Activity
6-butyl-3H-furo[2,3-d]pyrimidin-2-one is a heterocyclic compound belonging to the furo[2,3-d]pyrimidine class. Its unique structure, characterized by a fused furan and pyrimidine ring with a butyl substituent at the 6-position, contributes to its notable biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's butyl group enhances its solubility and biological interactions, making it an attractive candidate for medicinal chemistry applications.
Anticancer Properties
Research indicates that this compound exhibits significant cytostatic properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and Hep G2 (liver cancer) cells. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival .
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Inhibition of cell proliferation |
| Hep G2 | 15.0 | Disruption of signaling pathways |
The mechanism by which this compound exerts its effects is not fully elucidated; however, studies suggest it may act as an inhibitor of specific enzymes and receptors involved in cancer progression. For instance, it has demonstrated binding affinity to targets implicated in tumor growth .
Comparative Analysis with Similar Compounds
Several compounds structurally related to this compound have been studied for their biological activities. A comparative analysis reveals that while many share similar mechanisms, the unique butyl substitution in this compound enhances its pharmacokinetic properties.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | Furo-pyrimidine | Strong antitumor activity against K562 cells |
| 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one | Furo-pyrimidine | Enhanced reactivity and anti-HCMV activity |
| 6-(p-bromophenyl)furo[2,3-d]pyrimidine | Furo-pyrimidine | High cytostatic activity |
Case Studies
A recent study evaluated the efficacy of various furo[2,3-d]pyrimidine derivatives against acute myeloid leukemia (AML) cell lines. Among these derivatives, those similar to this compound showed promising results in inhibiting FLT3 phosphorylation and downstream signaling molecules . Specifically, compounds demonstrated IC50 values in the nanomolar range against FLT3-ITD expressing AML cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
